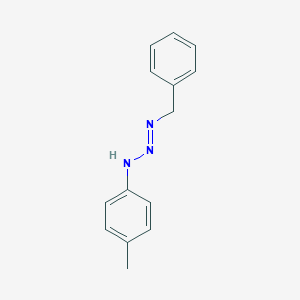

1-Benzyl-3-p-tolyltriazene

Description

The exact mass of the compound 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Triazenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(benzyldiazenyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-12-7-9-14(10-8-12)16-17-15-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCGEJKKDAJKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066244 | |

| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17683-09-9 | |

| Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-1-triazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17683-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrobenzyl)-3-(4-tolyl)triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017683099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-3-p-tolyltriazene CAS number 17683-09-9 properties

CAS Number: 17683-09-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological context of 1-Benzyl-3-p-tolyltriazene. The information is intended for researchers, scientists, and professionals in drug development and organic chemistry.

Core Chemical and Physical Properties

This compound, also known as N-(benzyldiazenyl)-4-methylaniline or 3-p-Tolyl-1-benzyltriazene, is a versatile organic compound.[1][2] Its triazene structure is key to its reactivity and utility in various chemical applications.[2] The compound is a flammable, heat-sensitive solid that is harmful if swallowed, inhaled, or in contact with skin.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17683-09-9 | [2] |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.30 g/mol | [3] |

| IUPAC Name | 1-benzyl-3-(4-methylphenyl)triaz-1-ene | |

| Synonyms | 3-p-Tolyl-1-benzyltriazene, N-(benzyldiazenyl)-4-methylaniline | [2][3] |

| PubChem ID | 87234 | [1] |

| MDL Number | MFCD00038226 | [1] |

| SDBS ID | 5225 |[4] |

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to yellow to orange powder or crystals | [1][3] |

| Melting Point | 75 - 80 °C | [1][3] |

| Solubility | Soluble in Ether | [3] |

| Purity | ≥ 98% | [1] |

| Storage | Refrigerated at 2 - 8 °C, Heat Sensitive |[1][3] |

Synthesis and Experimental Protocols

Principle: This procedure outlines the formation of a diazonium salt from p-toluidine, which is then coupled with benzylamine to yield the target triazene.

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Benzylamine

-

Sodium Carbonate (Na₂CO₃)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a flask immersed in an ice-salt bath maintained at 0 to -5 °C, dissolve p-toluidine in a mixture of crushed ice and concentrated hydrochloric acid with efficient stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-toluidine solution. Maintain the temperature below 0 °C throughout the addition. The completion of diazotization can be monitored using starch-iodide paper.

-

Coupling Reaction: In a separate flask, prepare a solution of benzylamine in aqueous sodium carbonate, and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the benzylamine solution with vigorous stirring. A precipitate of this compound should form.

-

Work-up and Purification: After the addition is complete, continue stirring for 30-60 minutes in the ice bath.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, the crude product can be extracted into diethyl ether. The ethereal extract is then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation at room temperature. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Caution: Triazenes can be thermally unstable. A violent explosion has been reported during the sublimation of this compound.[5] Therefore, purification by sublimation should be avoided or performed with extreme caution behind a blast shield.

Applications in Research and Industry

This compound serves as a valuable reagent in several areas of chemical science.

The compound is an important intermediate in the synthesis of various organic molecules, particularly azo dyes used in the textile industry.[1][2] Its chemical properties are also harnessed in material science for formulating advanced polymers and coatings.[1]

A key application is its use as a derivatizing agent for the analysis of acidic herbicides. A published method details its use for determining the herbicides Frenock (tetrapion) and dalapon in environmental samples.[6]

Experimental Protocol: Derivatization for GC-MS Analysis [6]

Principle: The acidic herbicides are extracted and then reacted with this compound. This process forms the corresponding benzyl esters, which are more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).

Procedure:

-

Sample Preparation: Acidify the environmental sample (e.g., river water) with sulfuric acid. For soil samples, perform steam distillation followed by acidification.

-

Extraction: Extract the acidic analytes from the acidified sample into an organic solvent like benzene.

-

Derivatization: Add a solution of this compound in benzene to the extract.

-

Reaction: Heat the mixture to facilitate the esterification reaction, converting the acidic herbicides to their benzyl esters.

-

Analysis: Analyze the resulting benzylated species by GC-MS, monitoring for the specific molecular ions of the derivatized products.

References

- 1. Studies of the mode of action of antitumor triazenes and triazines. 6. 1-Aryl-3-(hydroxymethyl)-3-methyltriazenes: synthesis, chemistry, and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Triazenes: from Bioprecursors to Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 17683-09-9 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to 1-Benzyl-3-p-tolyltriazene

This guide provides a comprehensive overview of the chemical properties of 1-Benzyl-3-p-tolyltriazene, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, a representative experimental protocol for its synthesis, and a logical diagram illustrating its structural and chemical information.

Core Compound Data

This compound is a chemical compound with the CAS number 17683-09-9.[1][2][3] It is also known by synonyms such as 3-p-Tolyl-1-benzyltriazene.[2][4] The compound's molecular structure and properties make it a subject of interest in various chemical research and development fields.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and analytical characterization.

| Parameter | Value | References |

| Molecular Formula | C₁₄H₁₅N₃ | [1][2][4] |

| Molecular Weight | 225.30 g/mol | [2] |

| Alternate Molecular Weight | 225.29 g/mol | [1] |

| Alternate Molecular Weight | 225.293 g/mol | [5] |

| Alternate Molecular Weight | 225.3 g/mol | [4] |

| CAS Number | 17683-09-9 | [1][2][4] |

| Physical Form | Crystalline Powder | [2] |

| Appearance | White to yellow to orange powder | [4] |

| Melting Point | 75 - 79 °C | [4] |

| Purity | ≥ 98% | [2][4] |

Experimental Protocols

The synthesis of 1-aryl-3-alkyltriazenes, such as this compound, typically involves the diazotization of an aromatic amine followed by coupling with a primary aliphatic amine. Below is a representative methodology based on general principles of triazene synthesis.

Objective: To synthesize this compound.

Materials:

-

p-Toluidine (4-methylaniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzylamine

-

Sodium hydroxide (NaOH) or other suitable base

-

Diethyl ether or other suitable organic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beakers, flasks, dropping funnel)

Methodology:

-

Diazotization of p-Toluidine:

-

Dissolve a known molar equivalent of p-toluidine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-toluidine solution while maintaining the temperature below 5 °C. Continuous stirring is crucial during this step.

-

The completion of the diazotization can be monitored using starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate flask, dissolve a molar equivalent of benzylamine in a suitable solvent and cool it in an ice bath.

-

To neutralize the acidic diazonium salt solution and facilitate the coupling reaction, a basic solution (e.g., sodium hydroxide) is often used to adjust the pH of the reaction mixture.

-

Slowly add the cold diazonium salt solution to the cold benzylamine solution with vigorous stirring. The pH of the mixture should be maintained in the weakly alkaline range.

-

Allow the reaction to proceed at a low temperature for a specified period until the formation of the triazene product is complete.

-

-

Isolation and Purification:

-

The crude this compound product, which may precipitate from the solution, is collected by filtration.

-

The collected solid is washed with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the pure product.

-

-

Characterization:

-

The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

The melting point of the purified product should be determined and compared with the literature value.

-

Logical and Structural Relationships

The following diagram illustrates the relationship between the chemical name, its constituent functional groups, and its resulting molecular formula and weight.

Caption: Structural breakdown and property derivation of the compound.

References

- 1. 17683-09-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 17683-09-9 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Triazene, 1-(4-methylphenyl)-3-(phenylmethyl)-|lookchem [lookchem.com]

1-Benzyl-3-p-tolyltriazene melting point and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 1-Benzyl-3-p-tolyltriazene. This document is intended for use by qualified professionals in a laboratory setting.

Core Compound Information

This compound is a diazoamino compound that serves as a versatile reagent in organic synthesis. Its utility is noted in the formation of azo dyes and as a potential intermediate in the development of novel chemical entities.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Appearance | White to yellow to orange powder or crystals | [1] |

| Melting Point | 75 - 80 °C | [1] |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.30 g/mol | |

| CAS Number | 17683-09-9 | [1] |

| Solubility | Soluble in Ether |

Experimental Protocols

The synthesis of this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a primary or secondary amine. The following is a general procedure that can be adapted for the synthesis of 1-aryl-3-alkyltriazenes.

Safety Precaution: Triazene compounds can be unstable and may decompose explosively, particularly upon heating. A documented explosion has occurred during the sublimation of this compound. Appropriate safety measures, including the use of a blast shield, are imperative.

General Synthesis of 1-Aryl-3-alkyltriazenes

This procedure is based on the established method for triazene synthesis.

Step 1: Diazotization of p-Toluidine

-

In a beaker, dissolve p-toluidine in a dilute solution of hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-toluidine hydrochloride solution. The temperature must be maintained between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color).

Step 2: Coupling with Benzylamine

-

In a separate reaction vessel, prepare a solution of benzylamine in a suitable solvent, and cool it in an ice bath.

-

Slowly add the cold p-tolyldiazonium chloride solution from Step 1 to the benzylamine solution with vigorous stirring. The pH of the reaction mixture should be maintained in a weakly acidic to neutral range to facilitate the coupling reaction.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the completion of the coupling reaction.

-

The resulting this compound may precipitate from the solution and can be collected by filtration.

Purification:

The crude product can be purified by recrystallization from a suitable solvent. Note: Sublimation should be avoided due to the reported explosive nature of this compound upon heating.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

A Technical Guide to the Synthesis and Characterization of 1-Benzyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide on the synthesis and characterization of 1-Benzyl-3-p-tolyltriazene (CAS No: 17683-09-9). This versatile triazene derivative is a valuable intermediate in organic synthesis, particularly in the development of dyes and as a stable precursor for various chemical transformations.[1] This document outlines a detailed, two-step synthetic protocol involving the diazotization of p-toluidine followed by a coupling reaction with benzylamine. Furthermore, it consolidates the known physicochemical properties and provides an expected profile of its spectral characteristics for identification and quality control purposes. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known as 3-p-Tolyl-1-benzyltriazene, is an aromatic triazene compound with the molecular formula C₁₄H₁₅N₃.[1] The unique N=N-N linkage in its structure imparts specific chemical reactivity that makes it a useful reagent in synthetic chemistry. Triazenes are known for their applications as protecting groups, in the alkylation of acidic compounds, and as precursors for carbene generation.[2] Specifically, this compound serves as an important intermediate in the synthesis of azo dyes and is explored for its potential in creating compounds with anti-cancer properties.[1] Its stability and reactivity make it a compound of interest for developing advanced materials and pharmaceuticals.[1]

Synthesis Protocol

The synthesis of this compound is primarily achieved through a two-stage process:

-

Diazotization: Conversion of the primary aromatic amine, p-toluidine, into a p-tolyldiazonium chloride salt using nitrous acid at low temperatures.[2]

-

Azo Coupling: Reaction of the in-situ generated diazonium salt with a primary amine, benzylamine, to form the triazene linkage.[2]

The overall reaction is depicted below:

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Detailed Methodology

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol) |

| p-Toluidine | 107.15 | 10.7 g (0.1 mol) |

| Concentrated HCl (~37%) | 36.46 | 25 mL (~0.3 mol) |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g (0.1 mol) |

| Benzylamine | 107.15 | 10.7 g (0.1 mol) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | As required |

| Deionized Water | 18.02 | As required |

| Diethyl Ether (or similar) | 74.12 | As required |

| Anhydrous Sodium Sulfate | 142.04 | As required |

| Starch-Iodide Paper | - | As required |

Procedure:

Stage 1: Preparation of p-Tolyldiazonium Chloride Solution

-

In a 250 mL beaker, dissolve 10.7 g of p-toluidine in 25 mL of concentrated hydrochloric acid with stirring. This should be performed in a fume hood.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath. The p-toluidine hydrochloride may precipitate as a fine slurry.[2]

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in approximately 35 mL of deionized water and cool the solution to 0-5 °C.[2]

-

While maintaining vigorous stirring and keeping the temperature of the p-toluidine hydrochloride suspension between 0 and 5 °C, add the cold sodium nitrite solution dropwise.[2]

-

After the addition is complete, stir for an additional 10-15 minutes. Check for the completion of the reaction by touching a glass rod dipped in the solution to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of diazotization.[2] The resulting cold solution of p-tolyldiazonium chloride should be used immediately in the next step.

Stage 2: Coupling with Benzylamine and Product Isolation

-

In a separate, larger beaker (e.g., 1 L) equipped with a stirrer, prepare a solution of 10.7 g of benzylamine in approximately 100 mL of water. Cool this solution in an ice bath.

-

While maintaining the temperature at 0-5 °C, slowly add the previously prepared cold p-tolyldiazonium chloride solution to the benzylamine solution with constant, vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 6.8 and 7.2 by carefully adding a cold, saturated solution of sodium carbonate. A yellow to orange precipitate of this compound should form.

-

Once the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as hexane or ethanol. An alternative is sublimation, but caution is advised as a violent explosion has been reported for this compound at temperatures of 90-100 °C.[2]

-

Dry the purified product under vacuum to yield a white to yellow-orange crystalline powder.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17683-09-9 | [1] |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.30 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | [1][3] |

| Melting Point | 75 - 80 °C | [1][3] |

| Purity | ≥ 98% (by titration) | [1] |

| Storage Conditions | Refrigerated (0-10 °C), Heat Sensitive | [1] |

Spectroscopic Data Profile

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Peaks (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 - 7.20 | Multiplet | 5H | Ar-H (Benzyl ring) |

| ~ 7.15 | Doublet | 2H | Ar-H (Tolyl, ortho to N) |

| ~ 7.05 | Doublet | 2H | Ar-H (Tolyl, ortho to CH₃) |

| ~ 5.0 - 5.5 | Singlet | 2H | -N-CH₂ -Ph |

| ~ 2.30 | Singlet | 3H | Ar-CH₃ |

| ~ 9.0 - 10.0 | Broad Singlet| 1H | -NH - (May be broad/exchangeable) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Peaks (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 148 | Ar-C -N=N (Tolyl) |

| ~ 138 | Ar-C -CH₃ (Tolyl) |

| ~ 136 | Ar-C (Quaternary, Benzyl) |

| ~ 129 | Ar-C H (Tolyl) |

| ~ 128.5 | Ar-C H (Benzyl) |

| ~ 127.5 | Ar-C H (Benzyl) |

| ~ 127 | Ar-C H (Benzyl) |

| ~ 119 | Ar-C H (Tolyl) |

| ~ 50 - 55 | -N-CH₂ -Ph |

| ~ 21 | Ar-CH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy) - Expected Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3350 | N-H Stretch | Secondary Amine (in triazene) |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H |

| 2850 - 3000 | C-H Stretch (sp³) | Benzyl CH₂ and Tolyl CH₃ |

| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~ 1420 | N=N Stretch | Azo group (in triazene) |

| ~ 1250 | C-N Stretch | Aromatic Amine |

MS (Mass Spectrometry) - Expected Fragments

| m/z Value | Fragment Identity |

|---|---|

| 225 | [M]⁺ (Molecular Ion) |

| 197 | [M - N₂]⁺ |

| 119 | [CH₃-C₆H₄-N=N]⁺ |

| 106 | [CH₃-C₆H₄-NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, based on established diazotization and coupling reactions, offers a reliable pathway for the preparation of this compound. The consolidated physicochemical and predictive spectral data serve as a crucial reference for compound verification and quality assessment. This document is intended to facilitate the work of researchers and professionals who utilize this versatile triazene in their synthetic and developmental endeavors.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Benzyl-3-p-tolyltriazene

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-p-tolyltriazene (CAS No: 17683-09-9), a compound of interest for researchers, scientists, and professionals in drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for chemical analysis. The SDBS number for this compound is 5225.[1][2]

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon frameworks of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| Data not publicly available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| Data not publicly available in search results |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not publicly available in search results |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not publicly available in search results |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard procedures and may be adapted based on the specific instrumentation used.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for background subtraction.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Thermal Stability and Decomposition of 1-Benzyl-3-p-tolyltriazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Benzyl-3-p-tolyltriazene. Triazene compounds are of significant interest in organic synthesis and pharmaceutical development due to their diverse reactivity. However, their inherent thermal instability presents considerable safety and handling challenges. This document summarizes the known thermal properties, outlines a probable decomposition mechanism, provides detailed experimental protocols for thermal analysis, and offers essential safety information. Due to the limited publicly available data specific to this compound, this guide also incorporates representative data from closely related 1,3-disubstituted triazenes to illustrate key concepts and analytical techniques.

Introduction

This compound is a 1,3-disubstituted triazene characterized by a benzyl group and a p-tolyl group attached to the triazene backbone. This class of compounds serves as a versatile reagent in organic chemistry, notably in the generation of diazonium salts and as a protecting group. In the pharmaceutical field, triazene derivatives have been explored for their potential as anticancer agents.

Despite their utility, triazenes are known for their thermal lability, often decomposing with the evolution of nitrogen gas. A thorough understanding of the thermal behavior of this compound is paramount for its safe handling, storage, and application in research and development. This guide aims to consolidate the available information and provide a framework for its thermal characterization.

Thermal Stability and Hazard Information

The thermal stability of this compound is a critical consideration for its practical use. Available data indicates a relatively low melting point and a high potential for energetic decomposition at elevated temperatures.

Physical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃ | N/A |

| Molecular Weight | 225.29 g/mol | N/A |

| Appearance | White to yellow to orange powder | [Chem-Impex] |

| Melting Point | 75 - 80 °C | [Chem-Impex] |

| Hazard | Violent explosion reported at 90-100°C during sublimation. | [Organic Syntheses Procedure] |

Note: The explosive hazard at temperatures just above the melting point underscores the critical need for caution during handling and any purification procedures involving heating.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Representative Thermal Analysis Data for a 1,3-Diaryl-Aryl Triazene:

To illustrate the expected thermal behavior, Table 2 presents hypothetical but representative TGA and DSC data based on the analysis of similar compounds.

| Thermal Analysis Parameter | Representative Value |

| TGA | |

| Onset Decomposition Temperature (Tonset) | ~110 °C |

| Peak Decomposition Temperature (Tpeak) | ~130 °C |

| Mass Loss | ~12.4% (corresponding to N₂) |

| DSC | |

| Melting Endotherm | ~78 °C |

| Decomposition Exotherm | Onset ~110 °C |

| Enthalpy of Decomposition (ΔHd) | Highly Exothermic |

These values are illustrative and should be experimentally determined for this compound under controlled conditions.

Decomposition Mechanism

The thermal decomposition of 1,3-disubstituted triazenes is generally accepted to proceed through a radical mechanism initiated by the homolytic cleavage of the nitrogen-nitrogen single bond.

Proposed Decomposition Pathway

The proposed primary decomposition pathway for this compound is initiated by the cleavage of the N(1)-N(2) or N(2)-N(3) bond. Given the substitution pattern, cleavage of the N(1)-N(2) bond is likely favored, leading to the formation of a benzyl radical, a p-tolyl radical, and a molecule of nitrogen gas.

Secondary Reactions

The highly reactive benzyl and p-tolyl radicals generated in the primary decomposition step can undergo a variety of secondary reactions, leading to a complex mixture of final products. These reactions can include:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent molecules or other species.

-

Radical Combination: Combination of two benzyl radicals to form bibenzyl, two p-tolyl radicals to form 4,4'-dimethylbiphenyl, or a benzyl and a p-tolyl radical to form 4-methyl-diphenylmethane.

-

Disproportionation: Transfer of a hydrogen atom from one radical to another.

The exact product distribution will be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of a solvent.

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of energetic materials like this compound. Extreme caution should be exercised, and appropriate safety measures must be in place due to the explosive nature of the compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Carefully weigh a small sample (typically 1-5 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 300 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation:

-

Weigh a small sample (typically 1-5 mg) into a hermetically sealed aluminum or gold-plated steel pan.

-

Prepare an identical empty pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature below the expected melting point.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its melting and decomposition range.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting temperature from the peak of the endothermic melting transition.

-

Determine the onset temperature and peak temperature of the exothermic decomposition.

-

Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).

-

Conclusion

This compound is a thermally sensitive compound with a significant explosion hazard at temperatures moderately above its melting point. While specific quantitative thermal analysis data is not widely published, the general behavior of analogous triazenes suggests a decomposition process initiated by homolytic cleavage of the N-N bond, leading to the evolution of nitrogen gas and the formation of reactive radical species.

For researchers, scientists, and drug development professionals working with this or similar triazene compounds, a thorough experimental evaluation of its thermal properties using techniques such as TGA and DSC is imperative. The experimental protocols provided in this guide offer a starting point for such characterization. All work with this compound should be conducted with extreme caution, utilizing appropriate personal protective equipment and engineering controls to mitigate the risk of an explosive decomposition.

The Role of 1-Benzyl-3-p-tolyltriazene in Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and quantitative data associated with the use of 1-benzyl-3-p-tolyltriazene as a reagent in esterification reactions. This document provides a comprehensive resource for researchers in organic synthesis and drug development, offering detailed insights into the application of this versatile compound.

Core Mechanism of Action in Esterification

The esterification of carboxylic acids using this compound proceeds through a well-established acid-catalyzed mechanism involving the formation of a reactive benzyl cation intermediate. The reaction is initiated by the protonation of the triazene by the carboxylic acid.

The proposed mechanism involves the following key steps:

-

Proton Transfer: The carboxylic acid protonates the N3 nitrogen atom of the this compound, forming a triazenium ion.

-

Decomposition: The protonated triazene is unstable and decomposes, releasing molecular nitrogen and forming p-toluidine and a benzyl cation.

-

Nucleophilic Attack: The highly electrophilic benzyl cation is then attacked by the nucleophilic carboxylate anion.

-

Ester Formation: This final step results in the formation of the corresponding benzyl ester and the regeneration of a proton.

This mechanism is supported by kinetic studies on analogous 1-alkyl-3-aryltriazenes, which indicate that the proton transfer and the subsequent departure of the alkyl cation are the rate-determining steps.

Signaling Pathway Diagram

Caption: Proposed mechanism of esterification using this compound.

Quantitative Data Summary

While specific quantitative data for the esterification of a wide range of carboxylic acids with this compound is not extensively documented in publicly available literature, the reaction is known to proceed with good to excellent yields under mild conditions. The following table provides an example based on the esterification of 3,5-dinitrobenzoic acid with the closely related reagent, 1-methyl-3-p-tolyltriazene, which is expected to have similar reactivity.

| Carboxylic Acid | Reagent | Solvent | Reaction Time | Yield (%) |

| 3,5-Dinitrobenzoic Acid | 1-Methyl-3-p-tolyltriazene | Ether | ~ 30 min | 95-97 |

Data extrapolated from the use of 1-methyl-3-p-tolyltriazene as described in Organic Syntheses.[1]

Experimental Protocols

The following protocols are based on established procedures for the synthesis and use of 1-alkyl-3-aryltriazenes.[1] Caution: this compound has been reported to be potentially explosive, especially during sublimation at elevated temperatures.[1] Appropriate safety precautions, including the use of a safety shield, should be taken.

Synthesis of this compound

This procedure is adapted from the synthesis of 1-methyl-3-p-tolyltriazene.

Materials:

-

p-Toluidine

-

Sodium nitrite

-

Hydrochloric acid

-

Benzylamine

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of p-toluenediazonium chloride is prepared by the diazotization of p-toluidine with sodium nitrite and hydrochloric acid at 0-5 °C.

-

The pH of the cold diazonium salt solution is adjusted to ~7 with a cold, saturated solution of sodium carbonate.

-

This neutralized solution is then added slowly to a vigorously stirred, cold solution of benzylamine and sodium carbonate.

-

The reaction mixture is stirred at low temperature for approximately one hour.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be purified by recrystallization.

General Procedure for Esterification

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous diethyl ether (or another suitable nonpolar solvent)

Procedure:

-

A solution of this compound in anhydrous diethyl ether is prepared in a flask.

-

A solution of the carboxylic acid in anhydrous diethyl ether is added dropwise to the triazene solution at room temperature with gentle stirring.

-

The reaction progress is monitored by the evolution of nitrogen gas.

-

Upon completion of the reaction (cessation of gas evolution), the reaction mixture is washed with dilute hydrochloric acid to remove p-toluidine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude benzyl ester, which can be further purified by chromatography or distillation.

Experimental Workflow Diagram

Caption: General workflow for the esterification of carboxylic acids.

Conclusion

This compound is an effective reagent for the benzylation of carboxylic acids under mild conditions. The reaction proceeds through a well-understood mechanism involving an acid-catalyzed decomposition of the triazene to form a reactive benzyl cation. This method offers a valuable alternative to other esterification procedures, particularly when mild reaction conditions are required. Researchers utilizing this reagent should exercise caution due to its potential explosive nature. Further investigation into the substrate scope and optimization of reaction conditions would be beneficial for expanding the utility of this reagent in organic synthesis.

References

An In-depth Technical Guide to the Health and Safety of 1-Benzyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-benzyl-3-p-tolyltriazene, a compound utilized in organic synthesis and explored for its pharmaceutical potential. The following sections detail its hazardous properties, safe handling procedures, and available toxicological data, presented to ensure the well-being of laboratory personnel.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information has been compiled from various chemical supplier safety resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17683-09-9 | [1][2] |

| Molecular Formula | C₁₄H₁₅N₃ | [1] |

| Molecular Weight | 225.30 g/mol | [2] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Melting Point | 76.0 to 80.0 °C | [2] |

| Purity | >98.0% (by Titration) | [2] |

| Solubility | Soluble in Ether | [2] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | 🔥 | Danger | H228: Flammable solid[2][3] |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | ❗ | Warning | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity, Inhalation | ❗ | Warning | H332: Harmful if inhaled[2][3] |

Toxicological Information

General statements from suppliers suggest the compound is explored for its potential anti-cancer properties.[1] However, specific studies detailing its mechanism of action or the signaling pathways involved are not currently available in the reviewed literature.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: Wear protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling the powder.

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

3.3. Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.[3]

3.4. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

The recommended storage temperature is refrigerated (0-10°C).[2]

-

The compound is noted to be heat-sensitive.[2]

Diagram 1: Safe Handling Workflow for this compound

References

An In-depth Technical Guide on the Potential Explosion Hazard of 1-Benzyl-3-p-tolyltriazene Sublimation

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the significant explosion hazard associated with the sublimation of 1-Benzyl-3-p-tolyltriazene. It synthesizes available data, outlines recommended safety protocols, and provides a framework for risk assessment. A documented incident of a violent explosion during the sublimation of this compound underscores the critical need for stringent safety measures. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this and structurally similar compounds safely.

Introduction: The Nature of the Hazard

Triazenes are a class of compounds characterized by the R-N=N-NR'R'' functional group. While synthetically useful, the nitrogen-rich backbone of many triazenes renders them energetically unstable, with the potential for rapid decomposition and release of nitrogen gas. This compound is a member of this class and has been identified as a significant explosion risk during purification by sublimation. A violent explosion has been reported to have occurred during the sublimation of this compound at a temperature of 90–100°C, highlighting the thermal sensitivity of this compound. The elevated temperature required for sublimation likely initiated a rapid, exothermic decomposition, leading to a dangerous pressure increase.

Thermal Stability and Decomposition

The explosion hazard during the sublimation of this compound strongly suggests that its sublimation temperature is in close proximity to its decomposition temperature. The energy input required to achieve sublimation can be sufficient to initiate a runaway thermal decomposition. The likely decomposition pathway involves the cleavage of the N-N bonds, leading to the formation of highly stable nitrogen gas (N₂) and radical species. The rapid evolution of a large volume of gas in a contained sublimation apparatus is the primary cause of the explosion.

Quantitative Data Summary

The available quantitative data is limited but critically important for a safety assessment.

| Parameter | Value | Source/Comment |

| Compound | This compound | - |

| Reported Explosion Temperature | 90–100°C | During sublimation. |

| Melting Point | 76.0 to 80.0 °C | From supplier data. |

| Physical Appearance | White to Yellow to Orange powder to crystal | From supplier data. |

Note: The proximity of the melting point to the reported explosion temperature during sublimation is a significant indicator of the high risk associated with heating this compound.

Experimental Protocols: Best Practices for Safe Handling and Sublimation

Given the documented explosion hazard, extreme caution must be exercised when handling and attempting to purify this compound. The following protocols are recommended:

4.1. Risk Assessment: Before any experiment, a thorough risk assessment is mandatory. This should consider the scale of the experiment, the equipment to be used, and the potential for thermal runaway. All personnel involved must be made aware of the specific hazards.

4.2. Minimizing Scale: Only the smallest practical quantities of this compound should be used. Microscale sublimation is preferable to larger-scale operations.

4.3. Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and gloves, is required. Additionally, a blast shield should be placed between the sublimation apparatus and the researcher. The entire experiment should be conducted within a certified and properly functioning fume hood.

4.4. Recommended Sublimation Protocol (Vacuum Sublimation): Vacuum sublimation is generally preferred for thermally sensitive compounds as it allows for sublimation at a lower temperature.

-

Preparation: Ensure the this compound to be sublimed is completely dry, as residual solvent can affect the vacuum and potentially lead to pressure inconsistencies.

-

Apparatus Setup:

-

Use a dedicated vacuum sublimation apparatus with a cold finger.

-

Lightly grease all joints to ensure a good seal.

-

Place a minimal amount of the crude, dry solid in the bottom of the sublimation apparatus.

-

Secure the apparatus to a ring stand or latticework behind a blast shield.

-

-

Applying Vacuum:

-

Connect the apparatus to a vacuum source using thick-walled tubing.

-

Gradually apply the vacuum and check for leaks.

-

-

Cooling:

-

Once a stable vacuum is achieved, fill the cold finger with a suitable coolant (e.g., ice-water or a dry ice-acetone slurry). It is crucial to apply the vacuum before the coolant to prevent atmospheric condensation on the cold finger.

-

-

Heating:

-

Gently and slowly heat the bottom of the apparatus using a water bath or a heating mantle with fine temperature control. Never heat a sealed vessel, as this can cause an explosion .

-

Start with a very low temperature and increase it incrementally.

-

Continuously monitor the apparatus for any signs of decomposition (e.g., color change, gas evolution).

-

Aim to keep the heating temperature as low as possible to achieve a slow, controlled sublimation.

-

-

Completion and Shutdown:

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

-

Vent the apparatus slowly and carefully.

-

Delicately remove the cold finger and scrape off the purified product.

-

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound

Diagram 2: Proposed Thermal Decomposition Pathway

Caption: Potential thermal decomposition pathway.

Diagram 3: Risk Assessment and Safe Sublimation Workflow

Caption: Workflow for safe sublimation.

Conclusion

The sublimation of this compound presents a severe and documented explosion hazard. The thermal energy required for sublimation is sufficient to initiate a rapid and violent decomposition. Researchers and professionals in drug development must treat this compound as a thermally unstable and potentially explosive material. Adherence to strict safety protocols, including minimizing the scale of the reaction, using appropriate personal protective equipment and engineering controls like a blast shield, and following a carefully controlled vacuum sublimation procedure, is essential to mitigate the risk. When structurally similar triazene compounds are handled, a thorough thermal hazard assessment should be conducted to determine their decomposition characteristics before any purification by sublimation is attempted.

An In-depth Technical Guide to 1-Benzyl-3-p-tolyltriazene and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3-p-tolyltriazene, a versatile triazene compound with significant potential in organic synthesis and pharmaceutical research. This document details its chemical properties, provides a robust synthesis protocol, and explores its biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Properties

This compound is also known by its synonyms, 3-p-Tolyl-1-benzyltriazene and N-(benzyldiazenyl)-4-methylaniline . Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Registry Number | 17683-09-9 |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.30 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 75 - 80 °C |

| Solubility | Soluble in Ether |

| Storage Conditions | Refrigerated (0-10°C), Heat Sensitive |

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a p-tolyldiazonium salt with benzylamine. The following protocol is adapted from established methods for the synthesis of similar triazene compounds.

Experimental Protocol:

Materials:

-

p-Toluidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Benzylamine

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization of p-Toluidine:

-

In a flask, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the p-toluidine solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the p-toluenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate, larger flask, prepare a solution of benzylamine in water and cool it in an ice bath.

-

Slowly add the freshly prepared, cold p-toluenediazonium chloride solution to the benzylamine solution with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 8 and 9 by the controlled addition of a cold aqueous sodium carbonate solution.

-

A precipitate of this compound will form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture in the ice bath for another hour.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

-

A general workflow for the synthesis is depicted in the diagram below.

Spectroscopic Data

While comprehensive spectral data is best obtained from direct analysis, the following table summarizes expected and reported spectroscopic characteristics for this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl and benzyl groups, a singlet for the benzylic CH₂ protons, and a singlet for the methyl protons of the tolyl group. |

| ¹³C NMR | Resonances for the aromatic carbons of both rings, the benzylic carbon, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and N=N stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development and Potential Mechanism of Action

Triazene compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This compound is explored for its potential applications in drug development, particularly in creating compounds that exhibit anti-cancer properties.

Anticancer Activity and Apoptosis Induction

The cytotoxic effects of many triazene derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. While the specific mechanisms for this compound are still under investigation, the broader class of triazenes is known to exert its anticancer effects through various mechanisms including the alkylation of DNA and the inhibition of DNA and RNA synthesis.

Potential Involvement of the JNK Signaling Pathway

A key signaling pathway implicated in the regulation of apoptosis is the c-Jun N-terminal kinase (JNK) pathway. The JNK signaling cascade can be activated by a variety of cellular stresses and can lead to the phosphorylation of several downstream targets that play crucial roles in both the intrinsic and extrinsic pathways of apoptosis.

The activation of JNK can lead to:

-

Transcriptional regulation: JNK can phosphorylate and activate transcription factors such as c-Jun, which in turn can regulate the expression of pro-apoptotic genes.

-

Mitochondrial-mediated apoptosis: JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

The proposed mechanism by which this compound may induce apoptosis via the JNK pathway is illustrated in the following diagram.

Conclusion

This compound is a compound of significant interest with established utility in organic synthesis and promising potential in the field of drug development. Its straightforward synthesis and the emerging evidence of the pro-apoptotic activity of the triazene class of compounds make it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. Researchers are also cautioned about the potential explosive nature of analogous compounds during sublimation at elevated temperatures.

Methodological & Application

Application Notes and Protocols for the Derivatization of Carboxylic Acids using 1-Benzyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of carboxylic acids is a fundamental technique in organic synthesis, analytical chemistry, and drug development. It is often employed to enhance the stability, volatility, or detectability of analytes for chromatographic analysis, or to protect the carboxylic acid moiety during subsequent synthetic steps. 1-Benzyl-3-p-tolyltriazene has emerged as a valuable reagent for the benzylation of carboxylic acids, offering a mild and efficient alternative to traditional methods that may require harsh conditions or the use of less stable reagents like diazomethane.

This document provides detailed application notes and protocols for the use of this compound in the derivatization of carboxylic acids to form benzyl esters. The reaction proceeds under gentle conditions, characterized by the evolution of nitrogen gas, and is applicable to a wide range of carboxylic acids.

Reaction Principle

The derivatization of carboxylic acids with this compound proceeds through a reaction where the acidic proton of the carboxylic acid protonates the triazene. This is followed by a nucleophilic attack of the carboxylate anion on the benzyl group, leading to the formation of the benzyl ester, p-toluidine, and the evolution of nitrogen gas. This irreversible loss of nitrogen drives the reaction to completion.

Data Presentation

The following table summarizes the representative yields for the benzylation of various carboxylic acids using a polymer-supported benzyltriazene, which is expected to have similar reactivity to this compound in solution.

| Carboxylic Acid | Reaction Time (hours) | Yield (%) |

| Benzoic Acid | 1 - 24 | >95 |

| Phenylacetic Acid | 1 - 24 | >95 |

| Cinnamic Acid | 1 - 24 | >95 |

| Stearic Acid | 1 - 24 | >95 |

| N-Boc-Alanine | 1 - 24 | >95 |

| 4-Hydroxybenzoic Acid | 1 - 24 | >95 |

Note: The data is adapted from studies on polymer-supported benzyltriazenes and serves as a strong indicator of the expected efficiency for the solution-phase reaction with this compound.

Mandatory Visualizations

Reaction Pathway

Caption: General reaction scheme for the derivatization of a carboxylic acid.

Experimental Workflow

Caption: Step-by-step workflow for the benzylation of carboxylic acids.

Experimental Protocols

Materials and Equipment

-

This compound

-

Carboxylic acid of interest

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (optional)

Safety Precaution: this compound is a stable crystalline solid, but caution should be exercised. A violent explosion has been reported during the sublimation of this compound at elevated temperatures (90–100°C).[1] Handle with care and avoid excessive heating. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Protocol for Benzylation of a Carboxylic Acid

This protocol is adapted from the procedure for the analogous 1-methyl-3-p-tolyltriazene.[1]

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.05 mmol) in a suitable anhydrous solvent (e.g., 10 mL of diethyl ether or dichloromethane).

-

Addition of Triazene: To the stirred solution, add this compound (1.00 mmol) in one portion at room temperature. For less reactive acids, the triazene can be dissolved in a minimal amount of the same solvent and added dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas, which typically begins shortly after the addition of the triazene. The reaction is usually complete within 1 to 24 hours, depending on the substrate.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid and p-toluidine by-product.

-

Wash the organic layer with brine (1 x 10 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude benzyl ester is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.

Applications in Drug Development and Research

-

Protecting Group Chemistry: The benzyl ester group is a common protecting group for carboxylic acids in multi-step organic synthesis. The mild conditions for its introduction using this compound are advantageous when working with sensitive molecules.

-

Prodrug Synthesis: Esterification of a drug molecule containing a carboxylic acid can be used to create a more lipophilic prodrug, potentially improving its absorption and pharmacokinetic profile.

-

Analytical Derivatization: Carboxylic acids can be derivatized to their benzyl esters prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to improve their chromatographic behavior and detection sensitivity.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Ensure the solvent is anhydrous, as water can interfere with the reaction.

-

Consider using a different solvent; dichloromethane is often a good choice.

-

Slightly warming the reaction mixture may increase the rate, but proceed with caution due to the thermal sensitivity of the reagent.

-

-

Low Yield:

-

Ensure accurate stoichiometry. A slight excess of the carboxylic acid can sometimes drive the reaction to completion.

-

Impurities in the starting materials may inhibit the reaction.

-

-

Side Reactions: The reaction is generally clean. However, if the substrate contains other acidic protons (e.g., phenols), competitive benzylation may occur.

References

Application Note: A Novel Pre-Column Derivatization Method for HPLC Analysis of Amino Acids Using 1-Benzyl-3-p-tolyltriazene

Disclaimer: This application note presents a theoretical framework and a hypothetical protocol for the derivatization of amino acids using 1-Benzyl-3-p-tolyltriazene. As of the date of publication, there is no established, peer-reviewed method for this specific application. The proposed reaction mechanism and experimental conditions are based on general chemical principles of amino acid analysis and derivatization.[1][2][3] This document is intended for research and development purposes to guide the exploration of this compound as a potential derivatizing agent.

Abstract

This document outlines a potential method for the quantitative analysis of amino acids via High-Performance Liquid Chromatography (HPLC) with UV detection. The method is centered on a proposed pre-column derivatization reaction utilizing this compound as a novel derivatizing agent. Most amino acids lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry challenging.[4][5] Derivatization attaches a UV-absorbing molecule to the amino acid, enhancing detection sensitivity.[6][7] This application note provides a comprehensive, albeit hypothetical, protocol for sample preparation, derivatization, and subsequent chromatographic separation.

Introduction

Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, crucial for protein quantification, nutritional analysis of foods, and clinical diagnostics.[2][8] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and efficiency.[4] A significant challenge in amino acid analysis is the absence of a suitable chromophore in most of the 20 proteinogenic amino acids, which precludes sensitive UV detection.[9][10]

To overcome this, pre-column derivatization is a common strategy where amino acids are reacted with a labeling agent prior to their injection into the HPLC system.[1][3] This process yields derivatives with strong UV absorbance or fluorescence, drastically improving detection limits.[11] While reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are well-established, the exploration of new derivatizing agents is vital for improving reaction efficiency, stability of derivatives, and analytical throughput.[9]

This note explores the theoretical use of this compound as a novel reagent for the pre-column derivatization of amino acids for HPLC-UV analysis.

Principle of Derivatization

The proposed derivatization reaction involves the nucleophilic attack of the primary or secondary amino group of an amino acid on the triazene moiety of this compound. Triazenes can serve as alkylating or arylating agents under specific conditions. It is hypothesized that under mildly basic conditions, which facilitate the deprotonation of the amino acid's amino group, the triazene could undergo a reaction to form a stable, covalent bond with the amino acid. The reaction would attach the benzyl or tolyl portion of the reagent to the amino acid, thereby introducing a strong chromophore (the aromatic rings) that allows for sensitive detection in the UV range (e.g., ~254 nm).

Experimental Protocols

This section provides a detailed, hypothetical protocol for the analysis of amino acids using the proposed derivatization agent.

Materials and Reagents

-

Amino Acid Standard Mix: 1 nmol/µL of each amino acid in 0.1 M HCl.

-

This compound: (Reagent Grade, >98%).

-

Derivatization Reagent Solution: 10 mg/mL solution of this compound in Acetonitrile.

-

Borate Buffer: 0.2 M Boric Acid, adjusted to pH 9.0 with 10 M NaOH.

-

Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Quenching Solution: 5% (v/v) Acetic Acid in Water.

-

Sample Diluent: 0.1 M HCl.

-

Water: HPLC Grade or Milli-Q.

Equipment

-

HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

-

Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Vortex Mixer.

-

Thermomixer or Water Bath.

-

pH Meter.

-

Analytical Balance.

-

Micropipettes.

Standard and Sample Preparation

-

Standard Curve Preparation: Prepare a series of working standard solutions by diluting the 1 nmol/µL stock solution with 0.1 M HCl to achieve concentrations ranging from 10 pmol/µL to 500 pmol/µL.

-

Sample Preparation (Protein Hydrolysate):

-

Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.

-

Evaporate the acid under vacuum.

-

Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Derivatization Procedure

-

To a 1.5 mL microcentrifuge vial, add 20 µL of the amino acid standard or prepared sample.

-

Add 60 µL of 0.2 M Borate Buffer (pH 9.0). Vortex briefly.

-

Add 40 µL of the Derivatization Reagent Solution (this compound in Acetonitrile).

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 15 minutes in a thermomixer.

-

After incubation, cool the vial to room temperature.

-

Add 20 µL of the Quenching Solution to stop the reaction. Vortex briefly.

-

Transfer the final solution to an HPLC vial for analysis.

HPLC Conditions

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 20 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 60 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |

Exemplary Data

The following table summarizes the hypothetical quantitative performance of this method. These values are for illustrative purposes only and would require experimental validation.

Table 1: Hypothetical Quantitative Data for Derivatized Amino Acids.

| Amino Acid | Retention Time (RT) (min) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) |

|---|---|---|---|

| Aspartic Acid | 4.5 | 1.5 | 5.0 |

| Glutamic Acid | 5.8 | 1.4 | 4.8 |

| Serine | 7.1 | 2.0 | 6.5 |

| Glycine | 8.3 | 2.2 | 7.0 |

| Histidine | 9.5 | 1.8 | 5.9 |

| Arginine | 10.2 | 1.6 | 5.2 |

| Threonine | 11.0 | 1.9 | 6.1 |